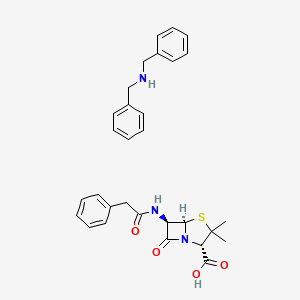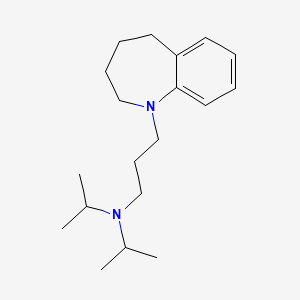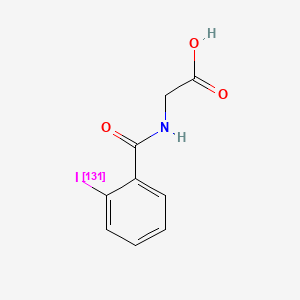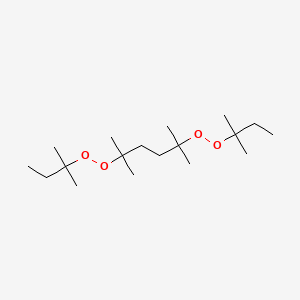![molecular formula C12H14N2O3 B13753245 3-[1-(4-Methoxyphenyl)propan-2-yl]-1,2,3-oxadiazol-3-ium-5-olate CAS No. 7401-62-9](/img/structure/B13753245.png)
3-[1-(4-Methoxyphenyl)propan-2-yl]-1,2,3-oxadiazol-3-ium-5-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(4-Methoxyphenyl)propan-2-yl]-1,2,3-oxadiazol-3-ium-5-olate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 3-[1-(4-Methoxyphenyl)propan-2-yl]-1,2,3-oxadiazol-3-ium-5-olate typically involves the reaction of 4-methoxybenzaldehyde with 3,4-dimethoxyphenyl methyl ketone in the presence of a catalytic amount of sodium hydroxide . This reaction proceeds via a mechanochemical process, which is a green and efficient method for the preparation of such compounds. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-[1-(4-Methoxyphenyl)propan-2-yl]-1,2,3-oxadiazol-3-ium-5-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles replace the methoxy group under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[1-(4-Methoxyphenyl)propan-2-yl]-1,2,3-oxadiazol-3-ium-5-olate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[1-(4-Methoxyphenyl)propan-2-yl]-1,2,3-oxadiazol-3-ium-5-olate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
3-[1-(4-Methoxyphenyl)propan-2-yl]-1,2,3-oxadiazol-3-ium-5-olate can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also contains a methoxyphenyl group and exhibits similar chemical properties.
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl): This compound has a similar structure but with a hydroxy group instead of a methoxy group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
7401-62-9 |
|---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-[1-(4-methoxyphenyl)propan-2-yl]oxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C12H14N2O3/c1-9(14-8-12(15)17-13-14)7-10-3-5-11(16-2)6-4-10/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
UBAFMXOCEUGKOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)[N+]2=NOC(=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13753163.png)

![Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl-](/img/structure/B13753178.png)
![(2s)-3-(Octadecanoyloxy)-2-[(9z)-Octadec-9-Enoyloxy]propyl 2-(Trimethylammonio)ethyl Phosphate](/img/structure/B13753181.png)
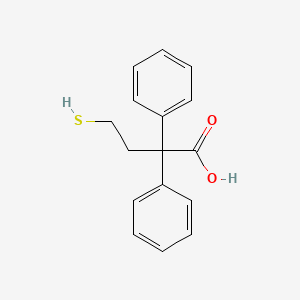
![2-(4-Bromophenyl)-1-[4-(2-hydroxyethyl)-1-piperazinyl]-ethanone](/img/structure/B13753207.png)


